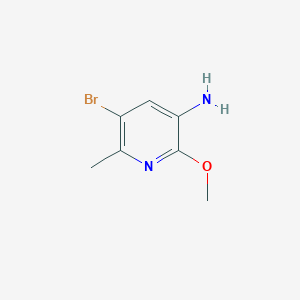

5-Bromo-2-methoxy-6-methylpyridin-3-amine

Description

Significance of Substituted Pyridine (B92270) Derivatives in Organic Chemistry

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. Its aromatic nature, combined with the electron-withdrawing effect of the nitrogen atom, imparts unique reactivity and characteristics. Substituted pyridine derivatives are integral components in a wide range of applications, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The ability to introduce a variety of substituents allows for the fine-tuning of properties such as solubility, lipophilicity, and electronic effects, making them versatile building blocks for complex molecular architectures.

Structural Characteristics and Chemical Importance of Pyridin-3-amines

Within the broader family of pyridines, pyridin-3-amines, also known as 3-aminopyridines, are of particular interest. The amino group at the 3-position is a key structural feature that influences the molecule's basicity and nucleophilicity. This positioning allows the amino group to participate in a variety of chemical transformations, including diazotization, acylation, and transition metal-catalyzed cross-coupling reactions, without significant electronic interference from the ring nitrogen. This versatility makes pyridin-3-amines valuable precursors for the synthesis of more complex heterocyclic systems and targeted therapeutic agents.

Overview of 5-Bromo-2-methoxy-6-methylpyridin-3-amine within the Context of Pyridine Chemistry

This compound is a polysubstituted pyridine derivative that embodies the principles of functional group synergy. The presence of a bromine atom at the 5-position offers a handle for further functionalization through reactions such as Suzuki or Buchwald-Hartwig couplings. The methoxy (B1213986) group at the 2-position and the methyl group at the 6-position modulate the electronic properties and steric environment of the pyridine ring. The amine group at the 3-position, as previously discussed, serves as a key reactive site. This specific arrangement of substituents makes it a potentially valuable intermediate in synthetic organic chemistry.

Table 1: Physicochemical Properties of this compound nih.gov

| Property | Value |

| CAS Number | 884495-39-0 |

| Molecular Formula | C₇H₉BrN₂O |

| Molecular Weight | 217.06 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=NC(=C(C=C1Br)N)OC |

| InChI Key | BZJPPJVDWKLNRE-UHFFFAOYSA-N |

Research Landscape and Knowledge Gaps Pertaining to the Chemical Compound

A review of the current scientific literature reveals that while the broader classes of halogenated, alkoxylated, and alkylated aminopyridines are well-documented, specific research focusing exclusively on this compound is notably sparse. Much of the available information is confined to chemical supplier catalogs and compound databases, which provide basic physicochemical data but lack in-depth studies on its synthesis, reactivity, and potential applications. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

5-bromo-2-methoxy-6-methylpyridin-3-amine |

InChI |

InChI=1S/C7H9BrN2O/c1-4-5(8)3-6(9)7(10-4)11-2/h3H,9H2,1-2H3 |

InChI Key |

SISXDOKQVPTQOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=N1)OC)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Methoxy 6 Methylpyridin 3 Amine and Its Direct Precursors

Strategies for Regioselective Halogenation of Pyridine (B92270) Ring Systems

Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions, such as halogenation, are generally more challenging than on benzene rings and require harsh conditions. However, the presence of electron-donating groups (EDGs) activates the ring and directs the substitution to specific positions.

Bromination Approaches (e.g., N-Bromosuccinimide (NBS)-mediated reactions)

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic and heteroaromatic compounds under milder conditions than elemental bromine. researchgate.netorganic-chemistry.org For activated pyridine systems, such as those containing methoxy (B1213986) or amino substituents, NBS provides an effective means of introducing a bromine atom onto the ring. researchgate.net The reactivity of substituted pyridines towards NBS follows the general order of the activating strength of the substituent, typically amino > hydroxy > methoxy. researchgate.net

In a relevant synthesis of a key precursor, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate was successfully brominated using NBS to yield the 5-bromo derivative. pharm.or.jptcichemicals.com This reaction highlights the utility of NBS in selectively halogenating a highly activated pyridine ring at a specific position. pharm.or.jp The reaction is typically carried out in a suitable solvent, and the progress can be monitored by standard chromatographic or spectroscopic methods.

| Precursor | Reagent | Product | Yield | Reference |

| Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | NBS | Methyl 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylate | 96% | pharm.or.jp, tcichemicals.com |

| 2-Amino-4-chloropyridine | NBS | 2-Amino-5-bromo-4-chloropyridine | >80% | google.com |

| Activated Pyridines (general) | NBS | Mono- or di-brominated pyridines | High | researchgate.net |

Control of Bromination Regioselectivity

The regioselectivity of bromination on a substituted pyridine ring is governed by the directing effects of the existing substituents. Electron-donating groups direct electrophiles to the ortho and para positions. In the context of a 2,3,6-trisubstituted pyridine precursor to the target compound, the positions of the methoxy (C2), amine (C3), and methyl (C6) groups collectively influence the site of bromination.

The powerful activating and ortho-, para-directing nature of the amino group at C3 and the methoxy group at C2 strongly directs the incoming electrophile (Br+) to the C5 position, which is para to the C2-methoxy group and ortho to the C3-amino group. This synergistic directing effect leads to highly regioselective bromination at the C5 position, effectively preventing the formation of other isomers. pharm.or.jp The synthesis of methyl 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylate from its non-brominated precursor with NBS demonstrates this precise electronic control, affording the desired product in high yield. pharm.or.jptcichemicals.com

Introduction of the Methoxy Moiety via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing nucleophiles, such as methoxy groups, onto electron-deficient rings like pyridine, particularly when activated by electron-withdrawing groups or when a good leaving group (like a halide) is present at the 2- or 4-positions. stackexchange.comyoutube.com

Precursor Pyridines for Alkoxylation (e.g., Halogenated Pyridines like 2,6-dichloropyridine-3-carboxylate)

Dihalogenated pyridines are common and effective precursors for the selective introduction of alkoxy groups. Commercially available compounds such as methyl 2,6-dichloropyridine-3-carboxylate serve as versatile starting materials. pharm.or.jpbiosynth.com The two chlorine atoms act as leaving groups that can be sequentially or selectively replaced by nucleophiles. The reactivity of halogens in SNAr reactions on pyridines often follows the order F > Cl > Br > I, although this can be influenced by the nucleophile and reaction conditions. sci-hub.se The choice of a dichlorinated precursor provides a robust platform for building the desired substitution pattern. pharm.or.jp

Methoxylation Reaction Conditions and Selectivity

The reaction of a dihalogenated pyridine precursor with a methoxide source, typically sodium methoxide (NaOMe) in methanol or another suitable solvent, facilitates the SNAr reaction. The selectivity of the substitution (i.e., at the C2 versus the C6 position) is a critical consideration. pharm.or.jp

In the synthesis starting from methyl 2,6-dichloropyridine-3-carboxylate, the reaction with nucleophiles can exhibit regioselectivity. For instance, reaction with sodium methoxide in solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) preferentially yields substitution at the 2-position, affording the 2-methoxy-6-chloro derivative as the major product. pharm.or.jp Conversely, conducting the reaction in methanol or dimethylformamide (DMF) can favor substitution at the 6-position. pharm.or.jpresearchgate.net This solvent-dependent selectivity allows for controlled synthesis of specific isomers required for subsequent functionalization steps.

| Precursor | Reagent | Solvent | Major Product | Reference |

| Methyl 2,6-dichloropyridine-3-carboxylate | NaOMe | CH2Cl2 | Methyl 6-chloro-2-methoxypyridine-3-carboxylate | pharm.or.jp |

| Methyl 2,6-dichloropyridine-3-carboxylate | NaOMe | THF | Methyl 6-chloro-2-methoxypyridine-3-carboxylate | pharm.or.jp |

| Methyl 2,6-dichloropyridine-3-carboxylate | NaOMe | MeOH | Methyl 2-chloro-6-methoxypyridine-3-carboxylate | pharm.or.jp |

Formation of the Amine Functionality at C3

A standard and highly effective method for introducing an amine group onto an aromatic ring is through the reduction of a corresponding nitro compound. This transformation is a cornerstone of synthetic chemistry for preparing arylamines. The synthesis of a 3-aminopyridine derivative often proceeds via the nitration of the pyridine ring, followed by the reduction of the C3-nitro group.

The reduction of a 3-nitropyridine precursor can be achieved using various reducing agents. A common and reliable method involves the use of a metal in an acidic medium, such as powdered iron with hydrochloric acid or ammonium chloride in an alcohol/water mixture. chemicalbook.com This method is widely employed for its efficiency, cost-effectiveness, and high yields. For example, 5-bromo-2-methyl-3-nitropyridine is readily reduced to 5-bromo-2-methylpyridin-3-amine (B1289001) in high yield (90-95%) using iron powder and an acid source. chemicalbook.com Other methods for reducing nitropyridines include the use of tin (Sn) or tin(II) chloride (SnCl2) in hydrochloric acid, or catalytic hydrogenation. orgsyn.orgorgsyn.org

| Precursor | Reagent(s) | Product | Yield | Reference |

| 5-Bromo-2-methyl-3-nitropyridine | Fe, HCl, Methanol | 5-Bromo-2-methylpyridin-3-amine | 90% | chemicalbook.com |

| 5-Bromo-2-methyl-3-nitropyridine | Fe, NH4Cl, Methanol/Water | 5-Bromo-2-methylpyridin-3-amine | 95% | chemicalbook.com |

| 3-Nitropyridine (general) | Zn, HCl | 3-Aminopyridine | - | orgsyn.org |

| 2-Amino-3-nitropyridine | Fe, Acidified Ethanol | 2,3-Diaminopyridine | - | orgsyn.org |

Reduction of Nitro-Pyridines to Aminopyridines (e.g., Reduction of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine)

Catalytic hydrogenation is a widely employed technique for this purpose. This method offers high selectivity and often proceeds under mild conditions, which is advantageous for preserving other functional groups on the molecule.

Table 1: General Conditions for Catalytic Hydrogenation of Substituted Nitro-Pyridines

| Catalyst | Solvent | Pressure | Temperature |

|---|---|---|---|

| Pd/C | Ethanol, Methanol | 1-50 atm | Room Temperature |

| PtO₂ | Acetic Acid | 1-3 atm | Room Temperature |

| Raney Nickel | Ethanol | 50-100 atm | 50-100 °C |

The choice of catalyst and reaction conditions can be critical to avoid dehalogenation, a potential side reaction with bromo-substituted compounds. For instance, palladium on carbon (Pd/C) is a highly efficient catalyst for nitro group reduction, but care must be taken to control the reaction to prevent the cleavage of the carbon-bromine bond. The use of specific additives or milder reaction conditions can mitigate this issue. Iridium-catalyzed ionic hydrogenation has also been shown to be effective for the reduction of pyridines to piperidines while tolerating sensitive groups like nitro and bromo moieties chemrxiv.org.

Another approach involves the use of reducing agents such as tin(II) chloride in hydrochloric acid, or iron powder in acetic acid or in the presence of an acid catalyst. These methods are robust and can be particularly useful when catalytic hydrogenation is not feasible.

Alternative Amination Strategies (e.g., via Hofmann Degradation on Carboxamides)

The Hofmann degradation, also known as the Hofmann rearrangement, provides an alternative route to aminopyridines from pyridine-3-carboxamides (nicotinamides). This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom. The key intermediate in this reaction is an isocyanate, which is subsequently hydrolyzed to the amine.

For the synthesis of 5-Bromo-2-methoxy-6-methylpyridin-3-amine, the precursor would be 5-bromo-2-methoxy-6-methylnicotinamide. The reaction is typically carried out using a halogen (such as bromine) in a basic solution (like sodium hydroxide).

Table 2: Reagents for Hofmann Degradation

| Halogen Source | Base | Solvent |

|---|---|---|

| Bromine (Br₂) | Sodium Hydroxide (NaOH) | Water, Methanol |

| Sodium Hypobromite (NaOBr) | Sodium Hydroxide (NaOH) | Water |

| N-Bromosuccinimide (NBS) | Sodium Methoxide (NaOMe) | Methanol |

The Hofmann rearrangement has been successfully applied to the synthesis of 3-aminopyridines from nicotinamides nih.gov. The conditions of the reaction, particularly the temperature and the concentration of the base, need to be carefully controlled to optimize the yield and prevent side reactions. The presence of the methoxy and methyl groups on the pyridine ring may influence the reactivity of the amide and the stability of the isocyanate intermediate.

Incorporation of the Methyl Group at C6

The introduction of the methyl group at the C6 position of the pyridine ring is a crucial step in the synthesis of the target compound. This can be achieved through various alkylation methodologies.

Alkylation Methodologies for Pyridine Scaffolds

The direct alkylation of pyridine scaffolds can be challenging due to the electron-deficient nature of the pyridine ring. However, several strategies have been developed to overcome this.

One effective method is directed ortho-metalation (DoM) . In this approach, a directing group on the pyridine ring facilitates the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. The resulting lithiated species can then react with an electrophile, such as methyl iodide, to introduce the methyl group. For a 2-methoxypyridine, the methoxy group can act as a directing group, facilitating lithiation at the C3 or C6 position. The regioselectivity of the lithiation can be influenced by the choice of the base and the reaction conditions researchgate.netresearchgate.net.

Table 3: Directed ortho-Metalation of 2-Methoxypyridines

| Directing Group | Base | Electrophile | Position of Alkylation |

|---|

Another approach involves the use of Grignard reagents . While direct reaction of a Grignard reagent with an unsubstituted pyridine is often inefficient, pre-functionalization of the pyridine ring can enable successful alkylation. For instance, a halogen atom at the C6 position can be replaced by a methyl group through a cross-coupling reaction, such as a Kumada or Negishi coupling, using a methyl Grignard reagent and a suitable transition metal catalyst (e.g., palladium or nickel). Alternatively, dearomative addition of Grignard reagents to activated pyridinium ions has been reported as a method for functionalizing pyridine rings nih.govacs.orgresearchgate.net.

Multi-Step Synthesis Pathways Leading to this compound

The synthesis of a polysubstituted pyridine like this compound typically requires a multi-step approach involving the sequential introduction and modification of functional groups.

Sequential Functional Group Transformations

A plausible synthetic route would involve the construction of a suitably substituted pyridine ring followed by a series of functional group interconversions. For example, one could start with a pre-functionalized pyridine and introduce the remaining substituents in a stepwise manner. The order of these transformations is critical to ensure the desired regioselectivity and to avoid unwanted side reactions.

A hypothetical synthetic sequence could be:

Starting Material: A commercially available or readily synthesized substituted pyridine, for example, a dihalopyridine.

Introduction of the Methoxy Group: Nucleophilic substitution of a halogen at the C2 position with sodium methoxide.

Introduction of the Methyl Group: C6-methylation via directed ortho-metalation or a cross-coupling reaction.

Nitration: Introduction of a nitro group at the C3 position. The directing effects of the existing substituents would guide the position of nitration.

Bromination: Introduction of a bromine atom at the C5 position.

Reduction of the Nitro Group: Conversion of the C3-nitro group to the desired amino group.

The specific order of nitration and bromination would need to be carefully considered based on the activating and directing effects of the substituents present on the pyridine ring at each stage.

Convergent and Divergent Synthesis Strategies

In a divergent synthesis , a common intermediate is used to generate a library of related compounds. Starting from a key intermediate, different reaction pathways can be followed to introduce a variety of substituents. While not the primary approach for the synthesis of a single target molecule, a divergent strategy could be employed if a range of analogues of this compound were desired. For instance, a common intermediate such as a di-substituted pyridine could be subjected to various alkylation, amination, and halogenation reactions to produce a series of different final products.

Chemical Reactivity and Transformations of 5 Bromo 2 Methoxy 6 Methylpyridin 3 Amine

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring is inherently basic and possesses a lone pair of electrons, making it a site for protonation and Lewis acid coordination. In the context of transition metal-catalyzed reactions, such as the palladium-catalyzed Suzuki coupling, the pyridine nitrogen can play a significant electronic role. It can interact with the metal center of the catalyst, which may influence the electron density and reactivity of other parts of the molecule, potentially impacting reaction pathways and product stability. mdpi.com For instance, the coordination of the pyridine nitrogen to a palladium catalyst can increase the electrophilicity of other functional groups on the ring, which in some cases has been observed to lead to hydrolysis of imine linkages on similar heterocyclic systems. mdpi.com Direct transformations such as N-alkylation or N-oxidation, while chemically plausible, are not extensively detailed for this specific compound in the available scientific literature.

Transformations of the Amine Functionality at C3

The primary amino group at the C3 position is a key site of nucleophilic reactivity, enabling a variety of functional group interconversions.

The primary amine at C3 readily undergoes acylation to form the corresponding amide. This transformation is often employed as a strategy to protect the amine during subsequent reactions or to synthesize novel amide derivatives. In a well-documented reaction of the closely related analog, 5-bromo-2-methylpyridin-3-amine (B1289001), treatment with acetic anhydride (B1165640) in acetonitrile (B52724) at 60°C, catalyzed by a few drops of sulfuric acid, yields N-[5-bromo-2-methylpyridine-3-yl]acetamide in high yield. mdpi.com This reaction demonstrates the nucleophilic character of the amino group and provides a reliable method for its derivatization. mdpi.comnih.gov This transformation is significant because converting the primary amine to an amide can be advantageous for certain subsequent reactions, such as palladium-catalyzed cross-couplings, by preventing potential complications arising from the amine's labile protons. nih.gov

Table 1: Acylation of 5-Bromo-2-methylpyridin-3-amine Reaction data based on a closely related structural analog.

| Reactant | Reagent | Solvent | Catalyst | Product | Yield | Reference |

| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride | Acetonitrile | H₂SO₄ | N-[5-bromo-2-methylpyridine-3-yl]acetamide | 85% | mdpi.com |

Diazotization of aromatic primary amines is a fundamental transformation in organic synthesis, allowing the conversion of the amino group into a diazonium salt. This intermediate can then be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halides, cyano, or hydroxyl groups. However, specific studies detailing the diazotization of 5-Bromo-2-methoxy-6-methylpyridin-3-amine or its close analogs are not prominently available in the reviewed literature.

The fundamental reactivity of the C3-amino group is nucleophilic. This is most clearly demonstrated by the acylation reaction to form amides, as detailed in section 3.2.1. The lone pair of electrons on the nitrogen atom attacks electrophilic centers, such as the carbonyl carbon of an acylating agent, to form a new carbon-nitrogen bond. This inherent nucleophilicity is the basis for its utility as a building block in the synthesis of more complex molecules.

Reactivity of the Bromine Substituent at C5

The bromine atom at the C5 position is a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions.

The carbon-bromine bond at the C5 position is highly susceptible to palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prime example. nih.gov This reaction provides a powerful method for forming carbon-carbon bonds by coupling the bromopyridine with various aryl or heteroaryl boronic acids. mdpi.comnih.gov

Studies on the analog 5-bromo-2-methylpyridin-3-amine show that it couples efficiently with a range of arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (B84403) (K₃PO₄). mdpi.comnih.gov These reactions are typically carried out in a solvent mixture such as 1,4-dioxane (B91453) and water at elevated temperatures (85–95 °C). mdpi.com The reaction tolerates diverse functional groups on the arylboronic acid partner, including both electron-donating and electron-withdrawing substituents, with little effect on reaction rates or yields. mdpi.com This robust reactivity allows for the synthesis of a wide array of 5-aryl-pyridin-3-amine derivatives. nih.gov The reaction can be performed on the primary amine directly or on its acylated (amide) derivative. mdpi.comnih.gov

Table 2: Palladium-Catalyzed Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids Reaction data based on a closely related structural analog.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-methyl-5-phenylpyridin-3-amine | 76% | nih.gov |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-methyl-5-(p-tolyl)pyridin-3-amine | 78% | nih.gov |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 75% | nih.gov |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 72% | nih.gov |

| 5 | Naphthalen-1-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-methyl-5-(naphthalen-1-yl)pyridin-3-amine | 68% | nih.gov |

Nucleophilic Aromatic Substitution of Bromine

The bromine atom at the C5 position of this compound is susceptible to nucleophilic aromatic substitution, particularly through palladium-catalyzed cross-coupling reactions. While direct studies on this specific compound are not extensively documented, the reactivity of the closely related 5-bromo-2-methylpyridin-3-amine serves as a strong indicator of its synthetic potential.

One of the most prominent transformations is the Suzuki cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the pyridine ring and various aryl or vinyl boronic acids or their esters. This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base.

Table 1: Representative Suzuki Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Toluene/Water or Dioxane/Water | 5-Aryl-2-methoxy-6-methylpyridin-3-amine |

This reaction is highly valuable for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. The electronic nature of the pyridine ring, influenced by the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing bromine atom, plays a crucial role in the efficiency of the oxidative addition step in the catalytic cycle.

Halogen-Metal Exchange Reactions

The bromine atom on the pyridine ring can undergo halogen-metal exchange, a powerful transformation for introducing a wide range of functional groups. This reaction typically involves treatment with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures to generate a highly reactive pyridyllithium intermediate. wikipedia.org

The resulting organolithium species can then be quenched with various electrophiles to introduce new substituents at the C5 position. The general scheme for this transformation is as follows:

Reaction Scheme: Halogen-Metal Exchange and Electrophilic Quench

Halogen-Metal Exchange: this compound + R-Li → 5-Lithio-2-methoxy-6-methylpyridin-3-amine + R-Br

Electrophilic Quench: 5-Lithio-2-methoxy-6-methylpyridin-3-amine + E⁺ → 5-E-2-methoxy-6-methylpyridin-3-amine

Table 2: Potential Electrophiles for Quenching

| Electrophile (E⁺) | Introduced Functional Group (-E) |

| CO₂ | Carboxylic acid (-COOH) |

| DMF | Aldehyde (-CHO) |

| R-CHO | Secondary alcohol (-CH(OH)R) |

| R₂C=O | Tertiary alcohol (-C(OH)R₂) |

| R-X | Alkyl/Aryl group (-R) |

It is important to control the reaction conditions, particularly the temperature, to avoid side reactions, such as the deprotonation of the amine group or attack at other positions on the ring.

Reactions of the Methoxy Group at C2

Ether Cleavage and Demethylation Reactions

The 2-methoxy group of this compound can be cleaved under strongly acidic conditions, a reaction known as ether cleavage or demethylation. wikipedia.org This transformation is typically achieved by heating the compound with a strong protic acid that also has a good nucleophilic counterion, such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.com

The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. A subsequent nucleophilic attack by the halide ion on the methyl group (an SN2 reaction) leads to the formation of the corresponding pyridinol (a hydroxy pyridine) and a methyl halide. masterorganicchemistry.com

General Reaction:

This compound + HX → 5-Bromo-2-hydroxy-6-methylpyridin-3-amine + CH₃X (where X = Br, I)

This demethylation is a common strategy in natural product synthesis and medicinal chemistry to unmask a hydroxyl group, which can then be used for further functionalization or to modulate the biological activity of the molecule.

Transformations Involving the Methyl Group at C6

Oxidation Reactions (e.g., to Carboxylic Acid or Aldehyde)

The methyl group at the C6 position is susceptible to oxidation to form a carboxylic acid or an aldehyde, depending on the oxidizing agent and reaction conditions. Such transformations are well-documented for methylpyridines. bme.huacs.orggoogle.comgoogle.com

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in acidic or basic media, can oxidize the methyl group completely to a carboxylic acid. google.com Milder oxidizing agents or more controlled reaction conditions would be required to stop the oxidation at the aldehyde stage.

Table 3: Oxidation of the C6-Methyl Group

| Oxidizing Agent | Product |

| KMnO₄, H₂SO₄/H₂O, heat | 5-Bromo-3-amino-2-methoxypyridine-6-carboxylic acid |

| Argentous salts (e.g., Ag₂SO₄) | Potential for partial oxidation to the aldehyde, but can also lead to decarboxylation if the carboxylic acid is formed. bme.hu |

| Halogens (e.g., Cl₂) with actinic radiation | 5-Bromo-3-amino-2-methoxypyridine-6-carboxylic acid. google.com |

The resulting pyridine-6-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other derivatives.

Benzylic Reactivity and Further Derivatization

The C6-methyl group exhibits benzylic-type reactivity, meaning the C-H bonds of the methyl group are activated by the adjacent aromatic pyridine ring. This allows for a variety of derivatization reactions.

One potential pathway for functionalization is through an enamine-tautomerization-driven reaction. For some alkylazaarenes, particularly those with alkyl groups at the 2- or 4-positions, tautomerization to an enamine intermediate can occur under acidic conditions. This enamine can then react with electrophiles, such as in a Mannich-type reaction. While this reactivity is more commonly observed for 2- and 4-methylpyridines, the possibility of similar transformations for the 6-methyl group under specific conditions cannot be ruled out.

Another approach for derivatization involves radical reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., with AIBN or light) could potentially introduce a bromine atom onto the methyl group, forming a 6-(bromomethyl)pyridine derivative. This brominated intermediate is a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Table 4: Potential Derivatization of the C6-Methyl Group

| Reaction Type | Reagents | Intermediate/Product |

| Benzylic Bromination | NBS, AIBN | 5-Bromo-6-(bromomethyl)-2-methoxypyridin-3-amine |

| Nucleophilic Substitution | Nu⁻ (e.g., CN⁻, OR⁻, N₃⁻) on the bromomethyl derivative | 5-Bromo-6-(cyanomethyl/alkoxymethyl/azidomethyl)-2-methoxypyridin-3-amine |

These transformations highlight the synthetic utility of the C6-methyl group for elaborating the structure of this compound.

Regioselectivity and Chemoselectivity in Complex Reaction Environments

The reactivity of the pyridine ring in "this compound" is intricately governed by the electronic and steric influences of its five substituents. The interplay of the electron-donating amino, methoxy, and methyl groups, alongside the electron-withdrawing and sterically demanding bromo group, dictates the regiochemical and chemochemical outcomes in complex reaction environments.

The pyridine ring is inherently electron-deficient; however, the presence of three electron-donating groups (amino, methoxy, methyl) significantly enhances its nucleophilicity, making it more susceptible to electrophilic attack than unsubstituted pyridine. Conversely, these activating groups can also direct nucleophilic substitution, particularly at positions activated by a good leaving group.

Regioselectivity in Electrophilic Aromatic Substitution:

The primary determinant of regioselectivity in electrophilic aromatic substitution on this pyridine derivative is the powerful directing effect of the amino group at the C3 position. As a potent activating group, it strongly directs incoming electrophiles to its ortho and para positions.

Ortho-position (C4): This position is the most likely site for electrophilic attack. It is ortho to the strongly activating amino group and is also activated by the methoxy group at C2 and the methyl group at C6.

Para-position (C6): While para to the amino group, this position is already substituted with a methyl group, precluding direct electrophilic substitution.

Ortho-position (C2): This position is also substituted (methoxy group), blocking electrophilic attack.

Therefore, electrophilic substitution reactions are highly anticipated to occur selectively at the C4 position. The bromo group at C5, being a deactivator, will further favor substitution at the more activated C4 position.

Chemoselectivity in Complex Reactions:

The presence of multiple reactive sites—the pyridine nitrogen, the amino group, the bromo substituent, and the activated aromatic ring—presents challenges and opportunities for chemoselectivity.

N-Functionalization vs. Ring Substitution: The pyridine nitrogen and the exocyclic amino group are both nucleophilic. In the presence of electrophiles, competition between N-alkylation/acylation at the amino group, quaternization at the pyridine nitrogen, and electrophilic substitution on the ring can occur. The outcome is highly dependent on the reaction conditions and the nature of the electrophile. Hard electrophiles tend to react at the harder nitrogen of the amino group, while softer electrophiles might prefer the pyridine nitrogen or the aromatic ring. Protecting the highly reactive amino group, for instance, through acylation, can be a strategic approach to direct reactions towards other sites. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions: The bromo substituent at the C5 position is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. In these reactions, the chemoselectivity is generally high for the transformation of the C-Br bond, leaving the other functional groups intact, provided that appropriate catalytic systems and reaction conditions are chosen. For instance, palladium-catalyzed Suzuki cross-coupling reactions have been effectively used on similar bromo-aminopyridine systems to introduce new carbon-carbon bonds. mdpi.com

Directed Ortho-Metalation (DoM): The substituents on the pyridine ring can also direct lithiation to specific positions. The methoxy and amino groups are known to be effective directing groups for ortho-metalation. However, the steric hindrance from the adjacent methyl and bromo groups, respectively, might influence the feasibility and regioselectivity of such reactions. Generally, lithiation of substituted pyridines can be a powerful tool for regiocontrolled functionalization. acs.orgacs.org

Influence of Reaction Conditions:

The regioselectivity and chemoselectivity can be finely tuned by modulating the reaction conditions. Factors such as the choice of solvent, temperature, catalyst, and the nature of the reagents play a critical role in determining the reaction's outcome. For example, in bromination reactions of related aminopyridine derivatives, the choice of the brominating agent and solvent can influence the position of bromination. pharm.or.jp

The following table summarizes the expected reactivity and selectivity of "this compound" in various reaction types based on the directing effects of its substituents and data from analogous structures.

| Reaction Type | Primary Reactive Site(s) | Expected Regio-/Chemoselectivity | Influencing Factors |

| Electrophilic Aromatic Substitution | C4-position of the pyridine ring | High regioselectivity for the C4 position due to the strong directing effect of the C3-amino group. | Nature of the electrophile, solvent, temperature. |

| N-Functionalization | Exocyclic amino group (C3-NH2), Pyridine ring nitrogen | Competition between N-acylation/alkylation and ring nitrogen quaternization. The amino group is generally more nucleophilic. | Steric hindrance around the pyridine nitrogen, electronic properties of the electrophile. |

| Metal-Catalyzed Cross-Coupling | C5-Bromo substituent | High chemoselectivity for the transformation of the C-Br bond. | Choice of catalyst (e.g., Palladium, Copper), ligands, base, and solvent. |

| Nucleophilic Aromatic Substitution | C2- and C6-positions (if a leaving group is present) | Unlikely without activation, as the ring is electron-rich. If a leaving group were present at C2 or C6, substitution would be possible. | Presence of a good leaving group, strong nucleophile. |

| Directed Ortho-Metalation | C4-position | Potentially directed to C4 by the C3-amino and C2-methoxy groups. | Choice of organolithium reagent, temperature, directing group ability. |

Derivatives and Analogues of 5 Bromo 2 Methoxy 6 Methylpyridin 3 Amine

Synthesis of Novel Pyridine (B92270) Derivatives Utilizing the Compound as a Building Block

The strategic functionalization of 5-Bromo-2-methoxy-6-methylpyridin-3-amine and its close analogues is a key focus in medicinal and materials chemistry. By targeting the reactive groups on the molecule, chemists can construct diverse molecular scaffolds.

The generation of diverse chemical structures from a bromo-aminopyridine core is guided by the distinct reactivity of its functional groups. The primary reactive handles are the bromine atom at the 5-position and the amine group at the 3-position.

Functionalization via the Bromo Group : The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful method for forming new carbon-carbon bonds. nih.gov This reaction allows for the introduction of a wide variety of aryl or heteroaryl groups at the 5-position of the pyridine ring by reacting the bromo-pyridine with different arylboronic acids. nih.govmdpi.com This approach is fundamental in creating biaryl structures, which are common motifs in pharmaceutical compounds. nih.gov

Functionalization via the Amino Group : The primary amine (-NH2) is a versatile nucleophile. It can readily react with electrophiles such as acyl chlorides or anhydrides to form stable amide bonds. For instance, reaction with acetic anhydride (B1165640) can protect the amine or introduce an acetamide (B32628) moiety, which can alter the electronic properties and steric profile of the molecule. mdpi.com Furthermore, the amine can react with sulfonyl chlorides to produce sulfonamides, a class of compounds with significant pharmacological importance. nih.govcbijournal.com

Sequential and Orthogonal Reactions : A key design principle is the ability to perform reactions on one functional group without affecting the other. The reactivity of the amine and the bromo group can be selectively controlled. For example, the amine can be acylated first, and the resulting amide can then undergo a Suzuki coupling reaction at the bromo position. mdpi.com This sequential approach allows for the controlled and predictable assembly of complex molecules.

Research on close analogues of this compound demonstrates the practical application of these design principles to create a variety of derivatives.

Amide and Aryl Derivatives : The analogue 5-bromo-2-methylpyridin-3-amine (B1289001) serves as a precursor for synthesizing a series of novel pyridine derivatives. nih.govmdpi.com Initially, the amino group is converted to an acetamide, forming N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This intermediate then undergoes a palladium-catalyzed Suzuki cross-coupling reaction with various arylboronic acids to yield a library of 5-aryl-2-methyl-N-acetylpyridin-3-amines. The reaction is tolerant of a wide range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. mdpi.comresearchgate.net

| Starting Material | Derivative Class | Specific Example | Synthetic Method |

|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Amide | N-[5-bromo-2-methylpyridin-3-yl]acetamide | Acylation with acetic anhydride |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Aryl-Pyridine | N-[5-(4-methylphenyl)-2-methylpyridin-3-yl]acetamide | Suzuki Cross-Coupling |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Aryl-Pyridine | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | Suzuki Cross-Coupling |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Aryl-Pyridine | N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide | Suzuki Cross-Coupling |

Sulfonamide Derivatives : While direct synthesis from this compound is not extensively documented in the provided context, the general synthesis of sulfonamides involves the reaction of an amine with a sulfonyl chloride in the presence of a base like pyridine. cbijournal.com This established chemical transformation is readily applicable to the amino group of the title compound to generate a wide array of sulfonamide derivatives, which are a cornerstone of many therapeutic agents. nih.govcbijournal.com

Carboxylic Acid Moieties : An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a structurally related compound, highlights another important derivatization pathway. nih.govpharm.or.jp The synthesis involves the bromination of the precursor methyl 2-methoxy-6-methylaminopyridine-3-carboxylate using N-bromosuccinimide (NBS), followed by alkaline hydrolysis of the ester to yield the final carboxylic acid. pharm.or.jp This demonstrates a reliable method for introducing a bromine atom at the 5-position and converting an ester group to a carboxylic acid, further expanding the synthetic utility of this class of molecules. nih.govpharm.or.jp

Chemical Properties of Key Derivatives

The chemical properties of the synthesized derivatives are crucial for their characterization and potential application. These properties are typically determined using a combination of physical measurements and spectroscopic techniques.

For the amide derivative, N-(5-bromo-2-methylpyridin-3-yl)acetamide, key physical properties have been reported. This compound is a solid at room temperature and its structure has been confirmed through spectroscopic methods. mdpi.comnih.gov

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|

| N-(5-bromo-2-methylpyridin-3-yl)acetamide | C8H9BrN2O | 229.07 | Solid |

The structures of the novel aryl-pyridine derivatives synthesized via Suzuki coupling were confirmed by 1H-NMR and 13C-NMR studies. mdpi.com Computational studies using Density Functional Theory (DFT) have also been employed to investigate the structure-property relationships, including frontier molecular orbitals, reactivity indices, and molecular electrostatic potential, providing insights into their electronic characteristics. mdpi.comresearchgate.net Such analyses are essential for understanding the reactivity and potential applications of these novel compounds. mdpi.com

Spectroscopic and Structural Elucidation Methods for the Compound and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For "5-Bromo-2-methoxy-6-methylpyridin-3-amine," ¹H and ¹³C NMR are fundamental for structural confirmation, while 2D NMR techniques help to establish the connectivity between different parts of the molecule.

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In "this compound," we can expect distinct signals for the aromatic proton, the methyl protons, the methoxy (B1213986) protons, and the amine protons.

Based on the structure and comparison with similar compounds, the expected ¹H NMR chemical shifts are summarized in the table below. The aromatic proton at the C4 position is expected to appear as a singlet. The methyl group at C6 and the methoxy group at C2 will also each produce a singlet. The amine protons at C3 may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shift Values for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 | 7.0 - 7.5 | s |

| CH₃ (at C6) | 2.2 - 2.5 | s |

| OCH₃ (at C2) | 3.8 - 4.1 | s |

| NH₂ (at C3) | 3.5 - 5.0 | br s |

Note: These are estimated values. Actual experimental values may vary.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "this compound" will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

The predicted ¹³C NMR chemical shifts for the compound are presented in the following table. The carbon atoms of the pyridine (B92270) ring will resonate in the aromatic region, while the methyl and methoxy carbons will appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shift Values for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 155 - 160 |

| C3 | 130 - 135 |

| C4 | 120 - 125 |

| C5 | 105 - 110 |

| C6 | 145 - 150 |

| CH₃ (at C6) | 20 - 25 |

| OCH₃ (at C2) | 50 - 55 |

Note: These are estimated values. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. In "this compound," this technique would primarily be used to confirm the absence of coupling for the isolated aromatic proton and the methyl and methoxy singlets.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of the C4-H4, the C6-methyl, and the C2-methoxy correlations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as several fragment ion peaks.

For "this compound" (C₇H₉BrN₂O), the molecular weight is approximately 216.0 g/mol for the major isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 3: Predicted Major Ions in the EI-MS of this compound

| m/z (mass/charge) | Ion |

| 215/217 | [M]⁺ |

| 200/202 | [M - CH₃]⁺ |

| 186/188 | [M - C₂H₅]⁺ or [M - NHCH₂]⁺ |

| 136 | [M - Br]⁺ |

Note: The m/z values are for the major isotopes. The presence of bromine isotopes will result in doublet peaks for bromine-containing fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

For "this compound," the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [C₇H₉BrN₂O + H]⁺. Similar to EI-MS, the isotopic pattern of bromine would result in two peaks of nearly equal intensity at m/z 217 and 219. This technique is highly accurate for determining the molecular weight of the compound.

Table 4: Predicted Major Ion in the ESI-MS of this compound

| m/z (mass/charge) | Ion |

| 217/219 | [M+H]⁺ |

Note: The m/z values are for the major isotopes. The presence of bromine isotopes will result in doublet peaks.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with a molecular formula of CHBrNO, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes.

The calculated monoisotopic mass for the neutral molecule [M] is 215.98982 Da. In HRMS analysis, the compound is typically ionized, most commonly by protonation to form the [M+H] adduct. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For instance, the predicted m/z for the protonated adduct of a positional isomer, 5-bromo-3-methoxy-6-methylpyridin-2-amine, is 216.99710 uni.lu.

While HRMS focuses on the parent ion, other mass spectrometry techniques like Electron Ionization (EI-MS) can provide information about fragmentation patterns, which aids in structural elucidation. For example, a related compound, N-[5-Bromo-2-methylpyridine-3-yl]acetamide, shows a protonated molecular ion [M+H] at m/z 229 and key fragments corresponding to the loss of a methyl group ([M−CH] = 207) and the loss of the bromine atom ([M−Br] = 150) mdpi.com. Such fragmentation patterns are invaluable for confirming the connectivity of the molecule.

| Species | Molecular Formula | Adduct | Calculated Exact Mass (Da) |

|---|---|---|---|

| This compound | C7H9BrN2O | [M] | 215.98982 |

| This compound | C7H${10}$BrN${2}$O | [M+H]+ | 216.99760 |

| 5-bromo-3-methoxy-6-methylpyridin-2-amine (Isomer) | C7H${10}$BrN${2}$O | [M+H]+ | 216.99710 uni.lu |

Vibrational Spectroscopy

Fourier-Transform Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy states. The resulting spectrum displays absorption bands corresponding to specific functional groups and bond types. For this compound, characteristic vibrations for the amine, methoxy, methyl, and substituted pyridine ring structures are expected.

Studies on analogous compounds provide insight into the expected spectral features. For 2-amino-5-methylpyridine, N-H stretching vibrations are observed around 3444 and 3335 cm⁻¹ researchgate.net. The gas-phase IR spectrum of a similar compound, 2-Amino-5-bromo-3-methylpyridine, also shows prominent bands in this region nist.gov. A detailed theoretical and experimental study on 2-Methoxy-6-Methyl Pyridine assigned C-H stretching vibrations to the 3100-3000 cm⁻¹ region researchgate.net. The heteroaromatic C-C stretching vibrations are typically found in the 1650-1400 cm⁻¹ range researchgate.net.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretching | -NH2 | 3500 - 3300 | 2-amino-5-methylpyridine researchgate.net |

| C-H Aromatic Stretching | Pyridine Ring | 3100 - 3000 | 2-Methoxy-6-Methyl Pyridine researchgate.net |

| C-H Aliphatic Stretching | -CH3, -OCH3 | 3000 - 2850 | 2-Methoxy-6-Methyl Pyridine researchgate.net |

| C=C, C=N Ring Stretching | Pyridine Ring | 1650 - 1400 | 2-Methoxy-6-Methyl Pyridine researchgate.net |

| N-H Bending (Scissoring) | -NH2 | 1650 - 1580 | General Primary Amines |

| C-O Asymmetric Stretching | Aryl-O-CH3 | 1275 - 1200 | General Aryl Ethers |

| C-Br Stretching | Aryl-Br | 600 - 500 | General Aryl Bromides |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This often makes symmetric vibrations and bonds involving heavier atoms more prominent in Raman spectra.

For this compound, the pyridine ring vibrations are expected to be particularly strong in the FT-Raman spectrum. In the related 2-Methoxy-6-Methyl Pyridine, intense C-C stretching vibrations were observed at 1744, 1601, and 1503 cm⁻¹ in the FT-Raman spectrum researchgate.net. The C-H stretching vibrations were also identified between 3176 and 3152 cm⁻¹ researchgate.net. The C-Br stretch would also be expected to be Raman active.

| Vibrational Mode | Observed Wavenumber (cm⁻¹) | Reference Compound |

|---|---|---|

| C-H Aromatic Stretching | 3176, 3157, 3152 | 2-Methoxy-6-Methyl Pyridine researchgate.net |

| C-C Ring Stretching | 1744, 1601, 1503 | 2-Methoxy-6-Methyl Pyridine researchgate.net |

| Ring In-plane Bending | ~888 | 2-Methoxy-6-Methyl Pyridine researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures provides a strong indication of its expected solid-state characteristics. For example, the crystal structure of 2-Bromo-5-methylpyridine reveals a planar molecule where weak C—H···N interactions link the molecules into chains researchgate.net.

The presence of the primary amine group in this compound is expected to introduce strong hydrogen bonding interactions. In the crystal structure of a more complex derivative, 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine, the molecules are linked into centrosymmetric dimers by N—H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another researchgate.net. This demonstrates the significant role that the amino and pyridine nitrogen atoms play in directing the supramolecular assembly in the solid state. A similar hydrogen-bonding motif would be anticipated for the title compound.

| Parameter | 2-Bromo-5-methylpyridine researchgate.net | 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine researchgate.net |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pnma | P2₁/c |

| Key Intermolecular Interaction | C—H···N hydrogen bonds | N—H···N hydrogen bonds forming dimers |

| Comment | Simple chain formation | Strong dimer formation driven by the amino group |

Computational and Theoretical Investigations of 5 Bromo 2 Methoxy 6 Methylpyridin 3 Amine

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a primary tool for predicting the properties of chemical compounds due to its favorable balance of accuracy and computational cost. DFT calculations for "5-Bromo-2-methoxy-6-methylpyridin-3-amine" would allow for a detailed exploration of its fundamental chemical properties. These studies typically involve various levels of theory and basis sets, such as B3LYP/6-311++G(d,p), to achieve a precise description of the molecule's behavior.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For "this compound," this process would yield precise information on bond lengths, bond angles, and dihedral angles. The resulting optimized structure is the basis for all further computational analyses.

Following optimization, an analysis of the electronic structure reveals how electrons are distributed within the molecule. This includes the calculation of atomic charges, which indicates the electron density around each atom and offers insights into the molecule's polarity and potential for electrostatic interactions.

Table 1: Parameters Obtained from Geometry Optimization and Electronic Structure Analysis

| Parameter | Description | Significance for this compound |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Defines the covalent structure and can indicate bond strength. |

| **Bond Angles (°) ** | The angle formed between three connected atoms. | Determines the molecule's shape and steric environment. |

| Dihedral Angles (°) | The angle between two intersecting planes, defined by four atoms. | Describes the conformation of the molecule, including the orientation of the methoxy (B1213986) and amine groups. |

| Total Energy (Hartree) | The calculated total energy of the molecule in its optimized state. | Provides a measure of the molecule's stability. |

| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps in identifying electrophilic and nucleophilic sites. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which is the outermost orbital containing electrons, acts as an electron donor. The LUMO, the innermost orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For "this compound," the distribution and energies of these orbitals would indicate its kinetic stability and electron-donating or -accepting capabilities.

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy (eV) | The energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | The energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule.

For "this compound," the MEP map would show regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack. These are often located around electronegative atoms like nitrogen and oxygen. Regions of positive potential (colored blue), which are electron-poor, indicate sites for nucleophilic attack.

Table 3: Interpretation of Molecular Electrostatic Potential (MEP) Map Colors

| Color on MEP Map | Electrostatic Potential | Interpretation for this compound |

|---|---|---|

| Red | Most Negative | Electron-rich regions; likely sites for electrophilic attack (e.g., near N and O atoms). |

| Yellow/Green | Intermediate/Neutral | Regions with balanced charge distribution. |

| Blue | Most Positive | Electron-deficient regions; likely sites for nucleophilic attack (e.g., near hydrogen atoms of the amine group). |

Reactivity Indices and Fukui Functions

Conceptual DFT provides a set of chemical reactivity indices that quantify a molecule's response to chemical reactions. These descriptors are derived from the change in energy with respect to the number of electrons. Key global reactivity indices include electronegativity (χ), chemical hardness (η), and global softness (S).

Fukui functions are local reactivity descriptors that indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. These calculations provide a more detailed picture of reactivity than MEP analysis alone, pinpointing the most reactive atomic sites.

| Fukui Functions | Identifies the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. | Pinpoints specific atoms within the molecule that are most likely to participate in reactions. |

Vibrational Spectra Prediction and Interpretation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These calculations are essential for interpreting experimental spectra and assigning specific vibrational modes (e.g., stretching, bending) to the observed peaks.

For "this compound," a theoretical vibrational analysis would help in identifying characteristic frequencies for its functional groups, such as the N-H stretching of the amine group, C-O stretching of the methoxy group, and vibrations of the pyridine (B92270) ring. A comparison between calculated and experimental spectra is a standard method for confirming the molecular structure.

Table 5: Predicted Vibrational Modes and Their Significance

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance for this compound |

|---|---|---|

| N-H Stretching | 3300 - 3500 | Confirms the presence of the primary amine group. |

| C-H Stretching | 2850 - 3100 | Relates to the methyl group and aromatic C-H bonds. |

| C=N, C=C Stretching | 1400 - 1650 | Characteristic vibrations of the pyridine ring. |

| C-O Stretching | 1000 - 1300 | Confirms the presence of the methoxy group. |

| C-Br Stretching | 500 - 650 | Indicates the C-Br bond vibration. |

Reaction Mechanism Studies and Pathway Analysis

While direct computational studies on the reaction mechanisms of this compound are not extensively documented, significant insights can be drawn from theoretical investigations of structurally analogous compounds, such as 5-bromo-2-methylpyridin-3-amine (B1289001). Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surfaces of reactions, identifying transition states, and determining the most probable reaction pathways.

For instance, in palladium-catalyzed cross-coupling reactions, a common transformation for bromo-substituted aromatic compounds, DFT calculations can elucidate the intricate steps of the catalytic cycle. This includes oxidative addition, transmetalation, and reductive elimination. Theoretical studies on similar pyridine derivatives have utilized DFT with basis sets like B3LYP/6-31G(d,p) to model these steps. mdpi.com

Frontier Molecular Orbital (FMO) analysis is a key component of these studies. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as their spatial distributions, are critical in understanding the reactivity of a molecule. A low HOMO-LUMO energy gap is indicative of high reactivity and lower kinetic stability. mdpi.com By calculating these values, researchers can predict how this compound will interact with other reagents.

The following table, based on data from a study on the closely related 5-bromo-2-methylpyridin-3-amine and its derivatives, illustrates the type of data generated in such computational analyses. mdpi.com It is important to note that the methoxy group in the target compound would likely influence these values due to its electronic properties.

| Compound Derivative (analogue) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2a | -5.89 | -1.03 | 4.86 |

| 2b | -5.99 | -1.12 | 4.87 |

| 2c | -6.12 | -1.25 | 4.87 |

| 2d | -6.01 | -1.15 | 4.86 |

| 2e | -5.78 | -0.98 | 4.80 |

Data presented is for derivatives of the analogue compound 5-bromo-2-methylpyridin-3-amine. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the nitrogen of the pyridine ring and the amino group would be expected to be electron-rich regions, while the area around the bromine atom would be more electrophilic, guiding the approach of reactants.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational chemistry offers powerful predictive capabilities for regioselectivity and stereoselectivity, which are fundamental aspects of chemical synthesis. For this compound, with its multiple potential reaction sites, theoretical predictions are invaluable for designing selective transformations.

Regioselectivity:

The substitution pattern on the pyridine ring—a bromine atom, a methoxy group, a methyl group, and an amino group—creates a complex electronic and steric environment. Predicting the outcome of, for example, an electrophilic aromatic substitution or a metal-catalyzed C-H activation requires a detailed understanding of the relative reactivity of the different positions on the ring.

Computational workflows can be employed to predict regioselectivity by calculating the activation energies for the formation of different possible intermediates. beilstein-journals.org For instance, in a C-H activation reaction, the relative energies of all relevant palladacycle intermediates can be calculated using quantum mechanics methods. beilstein-journals.org The pathway with the lowest activation energy will correspond to the major regioisomer formed.

While specific studies on this compound are not available, research on other substituted pyridines and pyrimidines demonstrates the utility of this approach. For example, in the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia, the regioselectivity was investigated and confirmed through X-ray crystallography, showing a preference for substitution at the 4-position. beilstein-journals.org Similar computational models could be applied to predict the outcomes of reactions involving this compound.

The following table illustrates hypothetical activation energy calculations for a generic reaction, demonstrating how computational data can be used to predict regioselectivity.

| Potential Reaction Site | Calculated Activation Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| Position X | 15.2 | Major |

| Position Y | 18.5 | Minor |

| Position Z | 22.1 | Trace |

This data is illustrative and not based on experimental or calculated values for this compound.

Stereoselectivity:

When a reaction can produce different stereoisomers, computational methods can be used to predict which enantiomer or diastereomer will be formed preferentially. This is typically achieved by modeling the transition states leading to the different stereoisomeric products. The transition state with the lower calculated energy corresponds to the major stereoisomer.

For reactions involving this compound that could potentially create a new chiral center, for example, in an asymmetric synthesis, computational modeling of the interaction between the substrate, the catalyst, and the reagents in the transition state is crucial. By analyzing the steric and electronic interactions in the different possible transition state geometries, the stereochemical outcome of the reaction can be predicted.

While no specific computational studies on the stereoselectivity of reactions involving this compound have been identified, the general methodologies are well-established in the field of computational organic chemistry.

Applications of 5 Bromo 2 Methoxy 6 Methylpyridin 3 Amine in Organic Synthesis

As a Versatile Intermediate in Heterocyclic Synthesis

5-Bromo-2-methoxy-6-methylpyridin-3-amine is a polysubstituted pyridine (B92270), a class of compounds that are foundational in the synthesis of many pharmaceutical and agrochemical products. mdpi.com The strategic placement of its functional groups allows for a variety of chemical transformations. The amino group can act as a nucleophile or be converted into other functional groups, while the bromo substituent is well-suited for cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. evitachem.comresearchgate.net This dual reactivity enables its use in creating fused heterocyclic systems and biaryl structures, which are common motifs in biologically active compounds. evitachem.com Synthetic approaches involving such 2,3,6-trisubstituted pyridines are considered valuable for developing drug candidates. pharm.or.jp

Role in the Synthesis of Complex Molecules

The utility of this compound is most prominently documented in the synthesis of complex molecules for medicinal applications. Its structure is a key component in the development of targeted therapeutic agents.

Precursor in Medicinal Chemistry Synthesis

This compound is a crucial precursor for the synthesis of more complex pharmacologically active molecules. A significant example is its relation to the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid . nih.govnih.gov This carboxylic acid derivative is the core acidic moiety of (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, a potent antagonist for dopamine D2, D3, and serotonin 5-HT3 receptors, developed as a broad-spectrum antiemetic agent. nih.govnih.gov

The synthesis pathway highlights the importance of the aminopyridine scaffold. An efficient route to the carboxylic acid involves the bromination of the precursor methyl 2-methoxy-6-methylaminopyridine-3-carboxylate using N-bromosuccinimide (NBS), followed by hydrolysis. nih.govnih.gov This demonstrates a key chemical transformation where a compound like this compound would be a logical starting point or intermediate.

Table 1: Key Synthetic Step for a Related Carboxylic Acid Derivative

| Step | Reactant | Reagent | Product | Yield |

|---|

This data is derived from the synthesis of a closely related derivative, illustrating a potential synthetic pathway. nih.gov

Building Block for Agrochemical Synthesis

While substituted pyridines are a well-established class of compounds in the agrochemical industry, specific synthetic pathways and applications utilizing this compound are not extensively detailed in publicly available research. However, its structural motifs are common in molecules designed for crop protection.

Utility in Materials Science

Pyridine derivatives are of growing interest in materials science, particularly for the development of liquid crystals and photoresponsive materials. mdpi.com The incorporation of a pyridine ring can introduce desirable properties such as thermal stability and the ability to form intermolecular hydrogen bonds. mdpi.com

While direct studies on this compound for liquid crystal development are not prominent, research on the closely related compound 5-bromo-2-methylpyridin-3-amine (B1289001) (which lacks the 2-methoxy group) has shown its utility. Through palladium-catalyzed Suzuki cross-coupling reactions, this analogue is used to synthesize novel pyridine derivatives that are considered potential candidates as chiral dopants for liquid crystals. evitachem.com The investigation involved reacting the bromopyridine with various arylboronic acids, demonstrating the synthetic accessibility of complex biaryl structures from such precursors. evitachem.com

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional syntheses of highly substituted pyridines often involve multi-step sequences with protecting groups and generate stoichiometric waste, limiting their environmental sustainability. Future research will prioritize the development of greener and more atom-economical routes.

One promising avenue is the application of multicomponent reactions (MCRs), which allow for the construction of complex molecules like substituted pyridines from three or more simple starting materials in a single pot. acs.orgnih.govnih.gov These reactions are inherently efficient, reducing solvent usage, purification steps, and waste generation. acs.org A future goal would be to design a one-pot MCR that assembles the 5-Bromo-2-methoxy-6-methylpyridin-3-amine core from readily available, simple precursors, embodying the principles of green chemistry.

Another critical area is the adoption of C-H (carbon-hydrogen) bond functionalization strategies. rsc.orgingentaconnect.com Instead of pre-functionalizing starting materials, C-H activation allows for the direct introduction of functional groups onto the pyridine (B92270) core. beilstein-journals.orgbohrium.com This approach shortens synthetic sequences and significantly improves atom economy by avoiding the use of halogenated intermediates and the waste associated with their preparation. nih.govillinois.edu Research could focus on developing regioselective C-H amination, methoxylation, or methylation methods on a simpler pyridine precursor to build the target molecule directly.

| Synthetic Strategy | Key Advantages | Relevance to this compound |

| Multicomponent Reactions (MCRs) | High convergence, operational simplicity, reduced waste. acs.orgnih.gov | Design of a one-pot synthesis from simple, acyclic precursors. |

| C-H Functionalization | High atom economy, shorter synthetic routes, avoids pre-functionalization. rsc.orgbeilstein-journals.orgnih.gov | Direct, regioselective introduction of amine, methoxy (B1213986), and methyl groups onto a bromopyridine scaffold. |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. | Optimization of hazardous or exothermic reaction steps in the synthesis. |

| Use of Green Solvents | Reduced environmental impact and toxicity. | Replacement of traditional chlorinated or aprotic polar solvents with bio-based alternatives. |

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems offers immense potential for improving transformations involving this compound. While palladium-catalyzed cross-coupling reactions are well-established for functionalizing the C-Br bond, future research can explore more advanced and sustainable catalysts.

This includes the development of next-generation palladium catalysts featuring sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines) or N-heterocyclic carbene (NHC) ligands. nih.gov Such catalysts are known to exhibit higher activity and stability, enabling reactions at lower catalyst loadings and milder conditions, which is crucial for reducing costs and metal contamination in the final products. nih.gov Furthermore, exploring catalysts based on more abundant and less toxic metals like nickel, copper, or iron for cross-coupling reactions is a key goal for sustainable chemistry. nih.gov

Heterogeneous catalysts, such as metal-organic frameworks (MOFs) or metal nanoparticles supported on materials like graphene oxide, present another important frontier. mdpi.comnih.gov These systems combine the high activity of homogeneous catalysts with the practical benefits of easy separation and recyclability, aligning with the principles of green chemistry. acs.org Developing a robust, reusable catalyst for the derivatization of this compound would be a significant advancement.

Integration of Machine Learning and AI in Synthetic Route Design

The complexity of synthesizing polysubstituted heterocycles makes it an ideal challenge for artificial intelligence (AI) and machine learning (ML) tools. These technologies are rapidly transforming synthetic chemistry by enabling more efficient and innovative route design. engineering.org.cn

| AI/ML Application | Function | Potential Impact on Synthesis |

| Retrosynthesis Prediction | Proposes synthetic routes by working backward from the target molecule. engineering.org.cn | Discovery of novel, more efficient, and sustainable pathways. chemrxiv.org |

| Reaction Outcome Prediction | Predicts the major product and yield of a reaction under specific conditions. mit.edudrugtargetreview.com | Reduces failed experiments and accelerates optimization. |

| Catalyst Design | Identifies optimal catalyst structures for specific transformations. | Accelerates the discovery of highly efficient and selective catalysts. |

| Automated Synthesis | AI-driven robotic platforms execute and optimize reactions in real-time. | Enables high-throughput synthesis and library generation. |

Expanding the Chemical Space of Derivatives and Their Potential in Organic Synthesis

The functional groups on this compound—a bromo substituent, a nucleophilic amine, and a pyridine core—provide multiple handles for chemical modification. Systematically exploring these modifications will expand the chemical space of its derivatives, creating libraries of novel compounds for various applications.